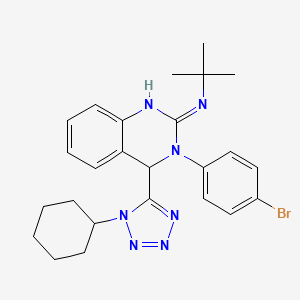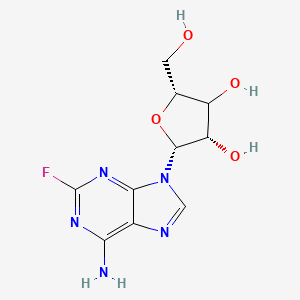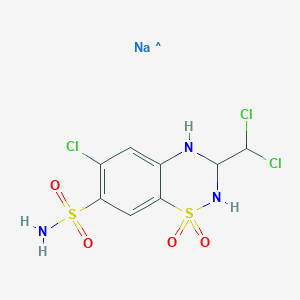
Trichlormethiazide (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichlormethiazide (sodium) is a thiazide diuretic with properties similar to those of hydrochlorothiazide. It is commonly used in the treatment of edema associated with heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy. Additionally, it is used in the management of hypertension .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichlormethiazide is synthesized through a series of chemical reactions involving the formation of the benzothiadiazine ring. The synthesis typically involves the reaction of a chlorinated benzene derivative with a sulfonamide, followed by cyclization to form the benzothiadiazine ring .
Industrial Production Methods
Industrial production of trichlormethiazide involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, and involves stringent quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Trichlormethiazide undergoes various chemical reactions, including:
Oxidation: Trichlormethiazide can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert trichlormethiazide to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various halogenated compounds .
Applications De Recherche Scientifique
Trichlormethiazide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of thiazide diuretics and their chemical properties.
Biology: Investigated for its effects on cellular ion transport and water balance.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and edema.
Industry: Used in the formulation of pharmaceutical products and veterinary medicine
Mécanisme D'action
Trichlormethiazide inhibits the active reabsorption of chloride and sodium in the ascending loop of Henle and the distal convoluted tubules in the kidneys. This results in increased excretion of sodium, chloride, and water, leading to diuresis. Additionally, trichlormethiazide causes vasodilation by activating calcium-activated potassium channels in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrochlorothiazide: Similar in structure and function, used for treating hypertension and edema.
Chlorothiazide: Another thiazide diuretic with similar properties.
Bendroflumethiazide: Used for similar indications but has a different pharmacokinetic profile
Uniqueness
Trichlormethiazide is unique in its specific molecular structure, which allows for a distinct pharmacokinetic profile and therapeutic efficacy. It is particularly effective in certain cases of edema and hypertension where other thiazides may not be as effective .
Propriétés
Formule moléculaire |
C8H8Cl3N3NaO4S2 |
|---|---|
Poids moléculaire |
403.6 g/mol |
InChI |
InChI=1S/C8H8Cl3N3O4S2.Na/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11;/h1-2,7-8,13-14H,(H2,12,15,16); |
Clé InChI |
WGWZPLPNHCVTNO-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





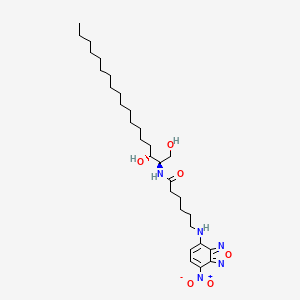
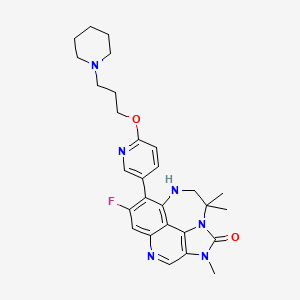
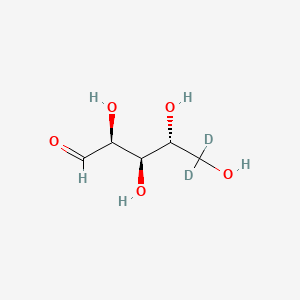
![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)
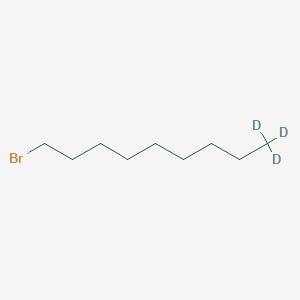
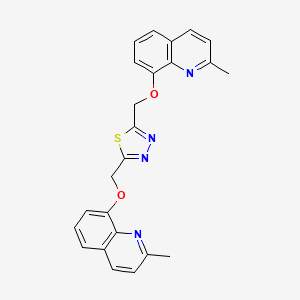

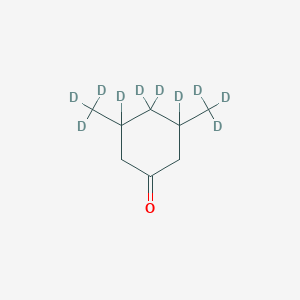
![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)
